![molecular formula C15H16FNO3 B5489593 6-[(4-FLUORO-2-METHYLANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5489593.png)
6-[(4-FLUORO-2-METHYLANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a fluorinated aromatic amine and a cyclohexene carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorinated aromatic amine. This can be achieved through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring. The subsequent steps involve the formation of the cyclohexene ring and the carboxylic acid group through a series of cyclization and oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorinated aromatic ring can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of fluorinated derivatives .
科学研究应用
6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
作用机制
The mechanism by which 6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorinated aromatic ring can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The cyclohexene carboxylic acid moiety can also play a role in these interactions, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
Similar compounds include other fluorinated aromatic amines and cyclohexene carboxylic acids. Examples include:
- 4-Fluoro-2-methylaniline
- 3-Cyclohexene-1-carboxylic acid
- Fluorinated benzene derivatives
Uniqueness
What sets 6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid apart is its combination of a fluorinated aromatic amine with a cyclohexene carboxylic acid moiety. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
6-[(4-fluoro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-3,6-8,11-12H,4-5H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJNGFNJUPJPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CC=CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({(2R,5S)-5-[(4,6-dimethoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5489511.png)
![N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5489518.png)
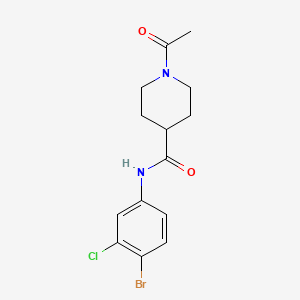
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5489543.png)
![(3,5-DIMETHYL-1-ADAMANTYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B5489551.png)
![ETHYL 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE](/img/structure/B5489554.png)
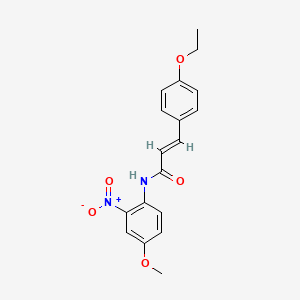
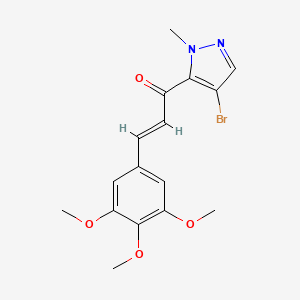
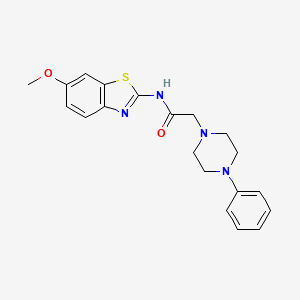
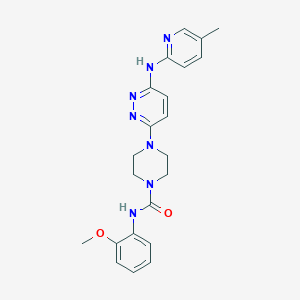
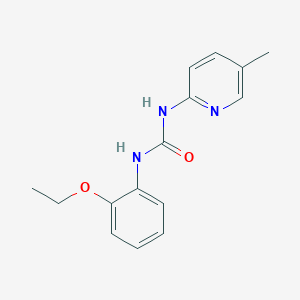
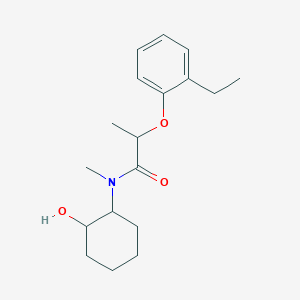
![2-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5489601.png)
![6-[(diethylamino)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5489610.png)
